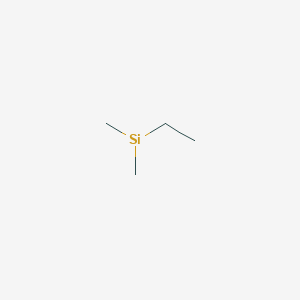

Ethyldimethylsilane

CAS No.: 758-21-4

Cat. No.: VC3729167

Molecular Formula: C4H11Si

Molecular Weight: 87.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 758-21-4 |

|---|---|

| Molecular Formula | C4H11Si |

| Molecular Weight | 87.22 g/mol |

| Standard InChI | InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 |

| Standard InChI Key | KJISMKWTHPWHFV-UHFFFAOYSA-N |

| SMILES | CC[Si](C)C |

| Canonical SMILES | CC[Si](C)C |

Introduction

Chemical Identification and Structure

Ethyldimethylsilane can be identified through various parameters that facilitate its recognition and classification in chemical databases and regulatory systems:

| Parameter | Value |

|---|---|

| CAS Number | 758-21-4 |

| Molecular Formula | C4H12Si |

| Molecular Weight | 88.22 g/mol |

| EINECS | 212-061-2 |

| Product Categories | Pharmaceutical Intermediates |

The compound is known by several synonyms including dimethylethylsilane, ethyldimethyl-silan, and Silane, ethyldimethyl- . Its structure consists of a central silicon atom with tetrahedral geometry, where the silicon forms covalent bonds with one hydrogen atom, one ethyl group (CH3CH2-), and two methyl groups (CH3-). This arrangement gives the molecule its characteristic reactivity profile and physical properties.

Physical and Chemical Properties

Ethyldimethylsilane displays several notable physical and chemical properties that determine its behavior in various environments and applications:

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Boiling Point | 44-46°C (literature) |

| Density | 0.668 g/mL at 25°C (literature) |

| Vapor Pressure | 6.05 psi (20°C) |

| Refractive Index | n 20/D 1.378 (literature) |

| Flash Point | <−30°F |

| Specific Gravity | 0.668 |

| Hydrolytic Sensitivity | 3: reacts with aqueous base |

The low boiling point (44-46°C) indicates that ethyldimethylsilane is highly volatile at room temperature, which impacts its handling requirements and potential applications . Its low density of 0.668 g/mL makes it lighter than water, while its hydrolytic sensitivity rating of 3 indicates that it reacts with aqueous bases, a characteristic common to many silane compounds.

The high vapor pressure (6.05 psi at 20°C) further confirms its volatility, suggesting potential applications as a solvent or reagent in processes requiring low-boiling materials. The flash point below -30°F classifies it as highly flammable, necessitating appropriate safety measures during storage and handling .

Synthesis Methods

While the search results don't provide a direct synthesis method specifically for ethyldimethylsilane, insight can be gained from related compounds. Organosilicon compounds of this class are typically synthesized through reactions involving Grignard reagents or other organometallic compounds.

A probable synthesis route would involve the reaction of a dimethylchlorosilane with an ethyl Grignard reagent. This approach is similar to the synthesis of ethyltrimethylsilane described in patents, where ethylmagnesium bromide (a Grignard reagent) reacts with trimethylchlorosilane .

The general reaction might proceed as follows:

-

Preparation of ethylmagnesium bromide (Grignard reagent) from ethyl bromide and magnesium

-

Reaction of the Grignard reagent with dimethylchlorosilane

-

Isolation and purification of ethyldimethylsilane through distillation

The patent information indicates that for related compounds, high-boiling-point ethers or mixtures of ethers and aromatic hydrocarbons (like toluene or xylene) can be used as solvents for the Grignard reaction, allowing the reaction to proceed at normal or elevated temperatures rather than requiring cooling .

Applications and Uses

Ethyldimethylsilane serves several important functions across different industrial and research domains:

Pharmaceutical Applications

Ethyldimethylsilane is categorized as a pharmaceutical intermediate, suggesting its use in the synthesis of pharmaceutical compounds . Silicon-containing pharmaceuticals and intermediates have gained interest due to the unique properties that silicon can impart to drug candidates, including altered lipophilicity and metabolic stability.

Chemical Synthesis

As an organosilicon compound, ethyldimethylsilane likely serves as a building block for more complex silicon-containing molecules. The Si-H bond present in the molecule makes it a potential reducing agent or hydrosilation reagent in organic synthesis.

Research Developments

While direct research on ethyldimethylsilane itself is limited in the provided search results, related compounds offer insight into potential research directions:

Derivatives and Related Compounds

The progress report mentions the synthesis and characterization of (3-aminopropyl)ethyldimethylsilane as a potential CO2 capture agent . This suggests that derivatives of ethyldimethylsilane with functional groups like amines may have applications in environmental technologies.

The report notes: "We have successfully synthesized and isolated three more candidates to be tested as CO2 capture agents: (3-aminopropyl)ethyldimethylsilane, (3-aminopropyl)trihexylsilane, and (3-aminopropyl)diisopropyl(undecafluoropentyl)silane" .

Structure-Property Relationships

Researchers have investigated how structural modifications to silanes affect their properties and performance in various applications. For example, the report mentions that "swelling of the ionic liquids and subsequently the amount of CO2 absorbed increases as the side chains attached to the Si- group become bulkier" . This suggests that the ethyl and dimethyl groups in ethyldimethylsilane contribute significantly to its physical and chemical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume